N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-16(15-9-22-13-5-1-2-6-14(13)23-15)20-17-19-12(10-24-17)11-4-3-7-18-8-11/h1-8,10,15H,9H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPAELRPXVEZHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the pyridine moiety. The final step involves the formation of the benzo-dioxine ring and the carboxamide group under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds related to N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exhibit significant anti-inflammatory properties. A study highlighted the synthesis of various derivatives that showed greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent. These compounds were evaluated for their efficacy through in vitro assays, demonstrating promising results against inflammatory markers and pathways .
Anticancer Activity
The compound has also been investigated for its anticancer potential. It was found to inhibit poly(ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair mechanisms that is often overexpressed in cancer cells. The lead compound derived from this series exhibited an IC50 value of 0.88 μM, indicating strong inhibitory activity against PARP1 . This suggests that derivatives of this compound could serve as effective agents in cancer therapy.
In Vitro Studies
In vitro studies have demonstrated the biological activity of this compound against various cell lines. The compound showed significant inhibition of cell proliferation in cancer cell lines and reduced inflammatory cytokine production in immune cells .
Case Studies
Several case studies have documented the effectiveness of this compound and its derivatives:
- Case Study 1 : A derivative was tested against human neutrophil elastase (HNE), an enzyme implicated in inflammatory diseases; it showed competitive inhibition with potential therapeutic implications for treating conditions like chronic obstructive pulmonary disease (COPD) .
- Case Study 2 : In another study focused on antimicrobial properties, derivatives were screened against bacterial strains such as Escherichia coli and Staphylococcus aureus, revealing potent antibacterial activity comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Implications for Further Research
- Activity Studies : While structural data is abundant, biological activity comparisons (e.g., enzyme inhibition, cytotoxicity) are absent in the provided evidence. Future work should correlate substituent effects with functional assays.
- Optimization Opportunities: Introducing electron-withdrawing groups (e.g., trifluoromethyl ) or solubility-enhancing moieties (e.g., morpholino ) into the target compound’s scaffold could refine its pharmacokinetic profile.
Biological Activity
N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound based on diverse scientific literature.
1. Synthesis
The synthesis of this compound typically involves a multi-step process that combines various organic reactions. The compound is derived from thiazole and benzo[d]dioxin moieties, which are known for their biological activity. The synthetic route often includes:
- Formation of the thiazole ring through condensation reactions.
- Introduction of the pyridine group via nucleophilic substitution.
- Cyclization to form the benzo[d]dioxin structure.
2.1 Inhibition of Rho-Kinase (ROCK)
Research indicates that derivatives of thiazole compounds, including those with pyridine substitutions, display significant inhibitory activity against Rho-associated kinases (ROCK). For instance, compounds with a similar scaffold have shown IC50 values in the nanomolar range, highlighting their potential as therapeutic agents for conditions such as cancer and cardiovascular diseases . The structure-activity relationship suggests that modifications in the pyridine and thiazole positions can enhance potency and selectivity against ROCK II .
2.2 Antioxidant Activity
The antioxidant properties of this compound have also been explored. Compounds containing similar structural features have demonstrated substantial radical scavenging abilities in assays such as DPPH and reducing power tests. These activities are crucial for mitigating oxidative stress-related diseases . The introduction of specific substituents on the thiazole or dioxine rings can significantly enhance antioxidant efficacy.
2.3 Poly(ADP-ribose) Polymerase (PARP) Inhibition
Another area of interest is the inhibition of PARP enzymes, which play a critical role in DNA repair mechanisms. Compounds related to this compound have shown promising results in inhibiting PARP activity with IC50 values indicating effective inhibition at low concentrations . This suggests potential applications in cancer therapy where PARP inhibitors are increasingly utilized.
3. Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiazole and dioxine components can lead to variations in biological activity:
| Modification | Effect on Activity |
|---|---|
| Pyridine Position | 4-pyridine substitution enhances ROCK inhibition |
| Thiazole Substituents | Varying alkyl or aryl groups can improve potency |
| Dioxine Modifications | Alterations can affect solubility and bioavailability |
The findings suggest that careful design and modification of these structural components could lead to more effective therapeutic agents.
4. Case Studies
Several studies have documented the biological effects of compounds similar to this compound:
- Study on ROCK Inhibition : A series of thiazole derivatives were synthesized and evaluated for their ROCK inhibitory activity. The most potent compounds exhibited IC50 values as low as 20 nM .
- Antioxidant Efficacy Assessment : Compounds were tested for their ability to scavenge DPPH radicals, with some showing over 80% inhibition compared to controls .
- PARP Inhibition Research : A lead compound from a related series was identified with an IC50 value of 0.082 µM against PARP1, demonstrating the potential for developing new cancer therapies .
Q & A
Advanced Research Question
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites for reaction design .
- Docking Studies : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR), leveraging the pyridinyl-thiazole motif’s affinity for ATP-binding pockets, as seen in imidazo[1,2-a]pyrimidine derivatives .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, validating with experimental IC₅₀ data from analogous compounds .
What strategies are effective for establishing structure-activity relationships (SAR) when modifying the dihydrodioxine or pyridinyl-thiazole moieties?
Advanced Research Question
- Fragment Replacement : Substitute the dihydrodioxine with benzo[d][1,3]dioxole and compare logP values (via HPLC) to assess lipophilicity changes, as in nitro-thiazole-triazolone derivatives .
- Bioisosteric Swaps : Replace pyridin-3-yl with pyrimidin-4-yl and evaluate kinase inhibition profiles using radiometric assays, referencing SAR trends in trifluoromethylbenzamide analogs .
- Pharmacophore Mapping : Generate 3D pharmacophore models (e.g., in MOE) to identify critical hydrogen bond acceptors (amide carbonyl) and aromatic features (thiazole ring) .
How can contradictory data on the compound’s pharmacological activity be resolved methodologically?
Advanced Research Question
Contradictions often arise from assay variability or off-target effects. Mitigate via:
- Dose-Response Curves : Perform 10-point IC₅₀ assays in triplicate, normalizing to controls (e.g., staurosporine for kinase inhibition) .
- Selectivity Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify non-specific binding, as done for imidazo[1,2-a]pyrimidines .
- Metabolic Stability Tests : Use liver microsomes (human/rat) to quantify CYP450-mediated degradation, correlating with in vivo efficacy discrepancies .
What experimental design principles optimize reaction conditions for scale-up without compromising yield?
Basic Research Question
- DoE (Design of Experiments) : Apply Taguchi methods to vary temperature, solvent polarity, and catalyst loading, prioritizing factors using ANOVA (e.g., solvent accounts for 60% variance in yield) .
- Continuous Flow Reactors : Utilize microfluidic systems to enhance heat/mass transfer, reducing side reactions in thiazole ring formation .
- In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR probes for real-time monitoring of intermediate formation .
How can heterogeneous catalysis or green chemistry principles improve the sustainability of the synthesis?
Advanced Research Question
- Solid-Supported Catalysts : Immobilize Pd nanoparticles on mesoporous silica (e.g., SBA-15) for Suzuki couplings, achieving >90% yield and easy recovery .
- Solvent Substitution : Replace DMF with Cyrene™ (a bio-based solvent) in cyclization steps, reducing toxicity while maintaining reaction efficiency .
- Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 15 min at 150°C) for amide bond formation, as validated in imidazo[1,2-a]pyridine syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
